molecular formula C75H92N12O15S B10770667 (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid

Cat. No.: B10770667
M. Wt: 1433.7 g/mol
InChI Key: SHZVIDXXKGEHEF-QEPUNBJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR138676 is a novel peptidic tachykinin antagonist that is potent at neurokinin 3 receptors. It is a conformationally constrained analogue of neurokinin B, a naturally occurring peptide. GR138676 has been studied for its ability to antagonize neurokinin 3 receptor-mediated responses, making it a valuable tool in neuropharmacology research .

Preparation Methods

GR138676 is synthesized using standard peptide synthesis methodologies. This involves a combination of solid-phase linear sequence assembly and solution-phase fragment coupling strategies. The compound is typically prepared in dimethyl sulfoxide (DMSO) or glacial acetic acid .

Chemical Reactions Analysis

GR138676 undergoes various chemical reactions, primarily involving its interaction with neurokinin receptors. It acts as a competitive antagonist of neurokinin B-dependent arachidonic acid mobilization and calcium mobilization. The compound does not exhibit agonist activity at neurokinin 1 or neurokinin 2 receptors but shows potent antagonistic effects at neurokinin 3 receptors .

Scientific Research Applications

GR138676 has several scientific research applications, particularly in the fields of neuropharmacology and medicinal chemistry. It is used to study the physiological and pathophysiological functions of neurokinin 3 receptors. The compound is also valuable in characterizing the role of neurokinin receptors in various biological processes, including pain perception, inflammation, and central nervous system disorders .

Mechanism of Action

GR138676 exerts its effects by competitively antagonizing neurokinin 3 receptors. It inhibits the mobilization of arachidonic acid and calcium in cells expressing these receptors. The compound’s mechanism of action involves binding to the neurokinin 3 receptor, preventing the activation of downstream signaling pathways that mediate physiological responses .

Comparison with Similar Compounds

GR138676 is unique in its high potency and selectivity for neurokinin 3 receptors. Similar compounds include CP-96,345 and SR-48,968, which are also neurokinin receptor antagonists but differ in their receptor selectivity and chemical structure. GR138676’s conformational constraint and peptidic nature distinguish it from these other antagonists .

Properties

Molecular Formula

C75H92N12O15S

Molecular Weight

1433.7 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid

InChI

InChI=1S/C75H92N12O15S/c1-47(2)33-63(73(98)79-55(44-101-42-51-25-15-7-16-26-51)45-102-43-52-27-17-8-18-28-52)87-41-53-29-31-86(66(53)75(87)100)74(99)62(36-50-23-13-6-14-24-50)85-70(95)59(35-49-21-11-5-12-22-49)81-69(94)58(34-48-19-9-4-10-20-48)82-72(97)61(39-65(90)91)84-71(96)60(37-54-40-77-46-78-54)83-68(93)57(30-32-103-3)80-67(92)56(76)38-64(88)89/h4-28,40,46-47,53,55-63,66H,29-39,41-45,76H2,1-3H3,(H,77,78)(H,79,98)(H,80,92)(H,81,94)(H,82,97)(H,83,93)(H,84,96)(H,85,95)(H,88,89)(H,90,91)/t53-,56+,57+,58+,59+,60+,61+,62+,63-,66-/m1/s1

InChI Key

SHZVIDXXKGEHEF-QEPUNBJPSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2)N3C[C@H]4CCN([C@H]4C3=O)C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2)N3CC4CCN(C4C3=O)C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.